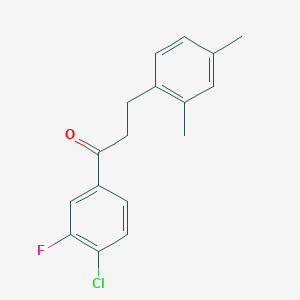

4'-Chloro-3-(2,4-dimethylphenyl)-3'-fluoropropiophenone

Description

4'-Chloro-3-(2,4-dimethylphenyl)-3'-fluoropropiophenone is a halogenated propiophenone derivative characterized by a chloro group at the 4' position, a fluorine atom at the 3' position, and a 2,4-dimethylphenyl substituent at the 3 position of the propiophenone backbone. Its molecular formula is C₁₇H₁₅ClFO, with a molecular weight of 293.76 g/mol.

Properties

IUPAC Name |

1-(4-chloro-3-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFO/c1-11-3-4-13(12(2)9-11)6-8-17(20)14-5-7-15(18)16(19)10-14/h3-5,7,9-10H,6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFQEPSTYJDQBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Cl)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644691 | |

| Record name | 1-(4-Chloro-3-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898794-22-4 | |

| Record name | 1-Propanone, 1-(4-chloro-3-fluorophenyl)-3-(2,4-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898794-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chloro-3-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The predominant synthetic approach to this compound is the Friedel-Crafts acylation reaction. This involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl3), under strictly anhydrous conditions to prevent hydrolysis of the acyl chloride.

-

- 4-chloro-3-fluorobenzoyl chloride (acyl chloride component)

- 2,4-dimethylphenyl magnesium bromide (Grignard reagent)

-

- Anhydrous environment to avoid side reactions

- Controlled temperature to manage the exothermic nature of the reaction

- Use of Lewis acid catalyst (AlCl3) to facilitate electrophilic aromatic substitution

Mechanism:

The acyl chloride reacts with the Grignard reagent to form a ketone intermediate, which upon workup yields the target propiophenone derivative.

This method ensures regioselective acylation, preserving the chloro and fluoro substituents on the aromatic ring, which are critical for the compound’s chemical and biological properties.

Industrial Production Methods

Industrial synthesis scales up the laboratory procedure with additional process optimizations:

- Reaction Scale: Larger batch sizes or continuous flow reactors to improve throughput and reproducibility.

- Process Control: Precise control of temperature, pressure, and reagent purity to maximize yield and minimize impurities.

- Automation: Use of automated dosing and mixing systems to maintain consistent reaction conditions.

- Purification: Post-reaction purification typically involves recrystallization and chromatographic techniques to achieve high purity standards required for research or pharmaceutical applications.

Continuous flow reactors are particularly advantageous in industrial settings, offering enhanced heat and mass transfer, better control over reaction kinetics, and safer handling of reactive intermediates.

Detailed Data Table: Preparation Parameters and Outcomes

| Parameter | Laboratory Scale | Industrial Scale | Notes |

|---|---|---|---|

| Catalyst | Aluminum chloride (AlCl3) | Aluminum chloride (AlCl3) | Lewis acid catalyst for Friedel-Crafts acylation |

| Solvent | Anhydrous dichloromethane or similar | Anhydrous solvents, optimized for scale | Solvent choice affects reaction rate and selectivity |

| Temperature | 0–25 °C | Controlled between 0–30 °C | Low temperature to control exothermic reaction |

| Reaction Time | 2–6 hours | Optimized for continuous flow or batch | Reaction time adjusted for scale and efficiency |

| Purification | Recrystallization, chromatography | Recrystallization, industrial chromatography | Ensures high purity of final product |

| Yield | 70–85% | 80–90% | Higher yields achieved with process optimization |

| Product Purity | >95% | >98% | Purity critical for downstream applications |

Research Findings and Analysis

Reaction Specificity and Selectivity

- The Friedel-Crafts acylation selectively introduces the propiophenone moiety at the desired position without affecting the chloro and fluoro substituents.

- The presence of electron-donating methyl groups on the 2,4-dimethylphenyl ring influences the regioselectivity and reactivity, favoring substitution at specific positions.

Alternative Synthetic Approaches

While Friedel-Crafts acylation is the primary method, other synthetic strategies have been explored in related compounds, such as:

- Suzuki-Miyaura Cross-Coupling: Used for constructing biaryl systems but less common for propiophenone derivatives due to the ketone functionality.

- Grignard Reactions: Formation of the ketone via reaction of acyl chlorides with aryl magnesium bromides is a key step in the synthesis.

These alternative methods may be employed for structural analogs but are less documented for this specific compound.

Summary Table of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts Acylation | Reaction of acyl chloride with aromatic ring in presence of AlCl3 | High regioselectivity, well-established | Requires anhydrous conditions, sensitive to moisture |

| Grignard Reaction | Reaction of acyl chloride with aryl magnesium bromide | Direct formation of ketone, good yields | Sensitive reagents, requires dry conditions |

| Continuous Flow Synthesis | Scaled-up Friedel-Crafts in flow reactors | Enhanced control, scalability | Requires specialized equipment |

| Purification Techniques | Recrystallization and chromatography | High purity product | Additional processing steps |

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3-(2,4-dimethylphenyl)-3’-fluoropropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds with different functional groups.

Scientific Research Applications

4’-Chloro-3-(2,4-dimethylphenyl)-3’-fluoropropiophenone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4’-Chloro-3-(2,4-dimethylphenyl)-3’-fluoropropiophenone involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Positional isomerism (e.g., 2,3- vs.

- Halogen positioning (e.g., 3'-Cl vs. 5'-F) modulates electronic effects, influencing dipole moments and solubility in polar solvents .

Halogenated Propiophenones with Varied Aromatic Substituents

Key Observations :

- Thiomethyl substituents (e.g., ) introduce sulfur atoms, improving lipid solubility and altering metabolic pathways in biological systems.

Dichlorinated Propiophenone Derivatives

Key Observations :

- Additional chlorine atoms (e.g., 2',6'-dichloro in ) enhance thermal stability and UV resistance, making these compounds suitable for high-performance polymers.

Biological Activity

4'-Chloro-3-(2,4-dimethylphenyl)-3'-fluoropropiophenone (commonly referred to as the compound ) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

- IUPAC Name : 1-(4-chloro-3-fluorophenyl)-3-(2,4-dimethylphenyl)-1-propanone

- CAS Number : 898779-53-8

- Molecular Formula : C17H16ClF O

- Molecular Weight : 300.76 g/mol

- Purity : ≥ 97% .

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The following mechanisms have been observed:

-

Enzyme Inhibition :

- The compound has demonstrated inhibitory effects on various enzymes, particularly those involved in metabolic pathways. For instance, studies have indicated that similar compounds exhibit significant inhibition against α-glucosidase and urease enzymes, which are critical in carbohydrate metabolism and nitrogen metabolism, respectively .

- Antioxidant Activity :

- Binding Affinity :

Enzyme Inhibition Studies

The following table summarizes the IC50 values of related compounds that indicate their inhibitory potential against specific enzymes:

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| Compound A | α-Glucosidase | 2.50 ± 0.30 |

| Compound B | Urease | 14.30 ± 3.90 |

| This compound | TBD | TBD |

Note: Specific IC50 values for the compound are yet to be determined through direct experimental studies.

Case Studies

- Study on α-Glucosidase Inhibition :

- Antioxidant Potential :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4'-chloro-3-(2,4-dimethylphenyl)-3'-fluoropropiophenone, and what purification methods are critical for isolating high-purity product?

- Methodology : A Friedel-Crafts acylation or cross-coupling reaction is typically employed for aryl ketones. For example, analogous propiophenones (e.g., 3-(3-chloro-5-fluorophenyl) derivatives) are synthesized via nucleophilic substitution or Suzuki-Miyaura coupling using halogenated precursors . Post-synthesis, column chromatography with silica gel (gradient elution: hexane/ethyl acetate) and recrystallization from ethanol are standard purification steps. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity using H/C NMR .

Q. How should researchers safely handle and store this compound to minimize hazards?

- Methodology : Based on safety protocols for structurally similar chlorinated/fluorinated propiophenones (e.g., 4'-chloro-3,3-dimethylbutyrophenone):

- Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure.

- Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent degradation.

- Waste disposal must follow institutional guidelines for halogenated organics, with neutralization via alkaline hydrolysis (e.g., NaOH/ethanol) before incineration .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be observed?

- Methodology :

- NMR : Expect aromatic proton signals at δ 7.2–7.8 ppm (substituted phenyl rings) and methyl groups at δ 2.2–2.6 ppm. Fluorine (F NMR) shifts near δ -110 to -120 ppm indicate meta-fluorine substitution .

- FT-IR : C=O stretch ~1680–1700 cm, C-F stretch ~1100–1200 cm.

- HRMS : Confirm molecular ion ([M+H]) and isotopic patterns (Cl/F contributions) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound, and what functionals are most reliable?

- Methodology : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP or M06-2X) provides accurate predictions of molecular orbitals, electrostatic potentials, and reaction barriers. For halogenated systems, include exact-exchange terms to account for electron correlation in aryl rings. Basis sets like 6-311++G(d,p) are recommended. Validate computational results against experimental UV-Vis or cyclic voltammetry data .

Q. What strategies resolve contradictions in observed vs. predicted spectroscopic data (e.g., unexpected splitting in H NMR signals)?

- Methodology :

- Dynamic effects : Use variable-temperature NMR to detect conformational exchange (e.g., hindered rotation of substituents).

- Solvent interactions : Compare spectra in deuterated DMSO vs. CDCl; hydrogen bonding may alter splitting patterns.

- X-ray crystallography : Resolve ambiguities via single-crystal analysis (SHELX software for structure refinement) .

Q. How does the steric and electronic influence of the 2,4-dimethylphenyl group affect regioselectivity in further functionalization (e.g., electrophilic substitution)?

- Methodology :

- Steric maps : Generate using molecular modeling software (e.g., Gaussian) to identify hindered sites.

- Electrophilic assays : Compare nitration/sulfonation outcomes with analogs lacking methyl groups (e.g., 3-fluoropropiophenone). Methyl groups at the 2,4-positions likely direct electrophiles to the less hindered 5-position via steric blocking and inductive effects .

Q. What are the challenges in crystallizing this compound, and how can co-crystallization agents improve crystal quality?

- Methodology : Slow evaporation from a mixed solvent system (e.g., dichloromethane/pentane) promotes nucleation. For recalcitrant cases, employ co-crystallization with thiourea or crown ethers to stabilize lattice interactions. Monitor crystal growth via polarized light microscopy and optimize using high-throughput screening .

Data Analysis & Optimization

Q. How should researchers design kinetic studies to investigate hydrolysis stability under varying pH conditions?

- Methodology :

- Prepare buffered solutions (pH 1–13) and monitor degradation via UV-Vis (λ = 250–300 nm) or LC-MS.

- Fit data to pseudo-first-order kinetics; calculate rate constants () and half-lives ().

- Identify degradation products (e.g., dehalogenated or hydroxylated derivatives) using HRMS/MS .

Q. What statistical approaches validate reproducibility in synthetic yield across multiple batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.